molecular formula C5H10O3 B3144211 2-(1,3-Dioxolan-2-yl)ethanol CAS No. 5465-08-7

2-(1,3-Dioxolan-2-yl)ethanol

Cat. No.: B3144211
CAS No.: 5465-08-7
M. Wt: 118.13 g/mol
InChI Key: BEMQPBBHOUTOIO-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)ethanol is an organic compound with the molecular formula C5H10O3. It is a colorless liquid that is commonly used as a building block in organic synthesis. The compound features a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an ethanol group. This structure imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1,3-Dioxolan-2-yl)ethanol can be synthesized through the condensation of ethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the 1,3-dioxolane ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include the use of dehydrating agents such as dimethyldichlorosilane to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dioxolan-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)ethanol involves its ability to form stable cyclic acetals with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less strained compared to other ring sizes. The compound can also undergo hydrolysis to release the original carbonyl compound and ethylene glycol, making it a valuable protecting group in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-(1,3-Dioxolan-2-yl)ethanol is unique due to its five-membered ring structure, which provides optimal stability and reactivity in various chemical reactions. Its ability to act as a protecting group for carbonyl compounds and its versatility in synthetic applications make it distinct from other similar compounds .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-2-1-5-7-3-4-8-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMQPBBHOUTOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282948
Record name 2-(1,3-dioxolan-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-08-7
Record name NSC28933
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-dioxolan-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-dioxolan-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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